molecular formula C10H10ClN5O B8515096 5-amino-3-((3-chlorophenyl)amino)-1H-pyrazole-4-carboxamide

5-amino-3-((3-chlorophenyl)amino)-1H-pyrazole-4-carboxamide

Cat. No. B8515096
M. Wt: 251.67 g/mol
InChI Key: BVEAFDFDRREOQB-UHFFFAOYSA-N
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Patent
US09365556B2

Procedure details

A mixture of compound 3 (75 mg, 0.32 mmol) and hydrazine (15 mg, 0.48 mmol) in EtOH (4 mL) was stirred at 70° C. overnight. After the addition of water, the reaction mixture was cooled in an ice bath for 1 hr. The resulting solid was filtered, washed with water, and dried to give compound 4 (50 mg, 72% yield, 100% purity) as a white solid.
Name
compound 3
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:8][C:9](SC)=[C:10]([C:14]#[N:15])[C:11]([NH2:13])=O)[CH:5]=[CH:6][CH:7]=1.[NH2:18][NH2:19].[OH2:20]>CCO>[NH2:13][C:11]1[NH:19][N:18]=[C:9]([NH:8][C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=2)[C:10]=1[C:14]([NH2:15])=[O:20]

Inputs

Step One
Name
compound 3
Quantity
75 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1)NC(=C(C(=O)N)C#N)SC
Name
Quantity
15 mg
Type
reactant
Smiles
NN
Name
Quantity
4 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled in an ice bath for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C(=NN1)NC1=CC(=CC=C1)Cl)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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